![molecular formula C26H28ClN5O B2414871 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900877-82-9](/img/structure/B2414871.png)

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

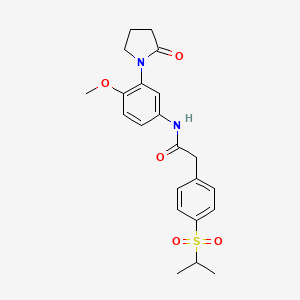

This compound is a pyrimidine derivative . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The compound has a molecular formula of C26H28ClN5O and a molecular weight of 461.99.

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a piperazine ring, and methoxybenzyl and tolyl groups . The presence of these groups can influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 142–145 °C . It has a molecular weight of 461.99.Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. PP derivatives (4a–g) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology compared to other fluorophores. Notably, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors, making them suitable for bioimaging and cellular studies .

Antitumor Activity

Molecular docking studies have revealed that PP derivatives interact with specific protein targets involved in cancer pathways. These interactions suggest potential antitumor activity. Further biological evaluation is necessary to validate their efficacy as anticancer agents .

Catalysis and Organic Synthesis

PP compounds can serve as ligands in catalytic reactions. For instance, they have been employed in protodeboronation reactions, enabling the synthesis of complex organic molecules. Their stability and reactivity make them valuable tools in synthetic chemistry .

CDK2 Inhibition for Cancer Treatment

A set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold (similar to PP) has been designed as selective CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer therapy, and these compounds show promise in selectively targeting tumor cells .

Materials Science and Organic Electronics

PP derivatives exhibit tunable photophysical properties, making them suitable for organic light-emitting devices (OLEDs) and other optoelectronic applications. Their solid-state emission intensities and stability rival those of commercial probes, such as coumarin-153 and rhodamine 6G .

Mécanisme D'action

Target of Action

Similar compounds have been found to target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . These neurotransmitters play a crucial role in mood regulation, and their imbalance is often associated with depressive disorders .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets by modulating the release of monoamine neurotransmitters . This can result in changes in mood regulation, potentially alleviating symptoms of depression .

Biochemical Pathways

It’s likely that the compound affects the noradrenergic, dopaminergic, and serotonergic systems, given its potential interaction with monoamine neurotransmitters .

Pharmacokinetics

Similar compounds have been found to be metabolized in the liver and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Modulation of monoamine neurotransmitter release can potentially alleviate symptoms of depression, improving mood regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O/c1-18-4-6-20(7-5-18)23-16-28-32-25(14-19(2)29-26(23)32)31-12-10-30(11-13-31)17-21-15-22(27)8-9-24(21)33-3/h4-9,14-16H,10-13,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWBWZMNXGVBMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)

![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)